(4-Cyclohexylphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXAKQIZRQXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325936 | |
| Record name | (4-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-56-4 | |
| Record name | NSC522030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Cyclohexylphenoxy Acetic Acid
Established Synthetic Pathways for (4-Cyclohexylphenoxy)acetic Acid
The synthesis of this compound is primarily achieved through well-established methods in organic chemistry, with the Williamson ether synthesis being a cornerstone technique. This section will explore the conventional reaction schemes and the optimization of these processes to enhance yield and purity.
Conventional Reaction Schemes and Conditions
The most common and direct route to this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by the corresponding phenoxide ion. The synthesis commences with the deprotonation of 4-cyclohexylphenol (B75765) using a suitable base, such as sodium hydroxide (B78521), to form the sodium 4-cyclohexylphenoxide. This is followed by the addition of chloroacetic acid. The phenoxide, acting as a nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage. The reaction is typically carried out in an aqueous medium or a polar aprotic solvent.
An alternative approach involves the catalytic hydrogenation of 4-phenylphenol (B51918) to yield 4-cyclohexylphenol, which can then be subjected to the Williamson ether synthesis as described above. google.com The regioselective hydrogenation of 4-phenylphenol to 4-cyclohexylphenol can be achieved with high selectivity using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF) under hydrogen pressure. google.com
A less direct, yet viable, pathway starts from phenoxyacetic acid itself. Through catalytic hydrogenation, the phenyl ring of phenoxyacetic acid can be reduced to a cyclohexyl ring, directly yielding this compound. A patented method describes this process using a hydrogenation catalyst such as Nickel, Platinum, Rhodium, or Ruthenium on a support like alumina, activated carbon, or silica. The reaction is typically performed at elevated temperatures (80–200 °C) and pressures (2.0–12 MPa).
The following table summarizes the general conditions for the Williamson ether synthesis adapted for this compound.
| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| 4-Cyclohexylphenol, Chloroacetic Acid | Sodium Hydroxide | Water | 90-100 | 0.5 - 1 |
The data in this table is based on analogous reactions and represents typical conditions.
Optimization of Synthetic Yields and Purity for this compound
Achieving high yields and purity in the synthesis of this compound is contingent on the careful control of reaction parameters. In the Williamson ether synthesis, the choice of base and solvent plays a critical role. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to higher yields compared to using sodium hydroxide in water. researchgate.net However, the use of aqueous sodium hydroxide is often preferred for its lower cost and environmental impact.
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method involves acidification of the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The crude solid can then be collected by filtration. jocpr.com Further purification is typically achieved through recrystallization . Hot water is a suitable solvent for the recrystallization of phenoxyacetic acids. mdpi.comnih.gov The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. mdpi.com The purity of the final product can be assessed by its melting point.
For industrial-scale production, techniques to minimize waste and improve efficiency are crucial. One patented method for phenoxyacetic acid derivatives involves recycling the solvent and wastewater from the reaction system, achieving yields greater than 95% and a product content of over 98%. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. This has led to the development of solvent-free, catalyst-free, and microwave-assisted methods for the synthesis of phenoxyacetic acid derivatives.
Solvent-Free and Catalyst-Free Methodologies
A significant advancement in the synthesis of phenoxyacetic acids is the development of solvent-free and catalyst-free protocols. One such method involves the reaction of a phenol (B47542) with chloroacetic acid in the presence of sodium hydroxide without any solvent. nih.gov This approach not only simplifies the reaction setup and workup but also eliminates the environmental and economic costs associated with solvent use. The reagents are simply mixed and heated, and upon completion, the product is isolated by dissolving the mixture in water, followed by acidification to precipitate the desired acid. google.com
Microwave-Assisted Synthesis Protocols for this compound Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. rsc.org The synthesis of substituted phenoxyacetic acids has been successfully achieved using microwave-assisted nucleophilic substitution in an open vessel without any solvent. google.comrsc.org This method offers a safe and convenient alternative to conventional heating, with reactions often completing in a matter of minutes compared to hours. google.com
Microwave-assisted synthesis can also be applied to the derivatization of carboxylic acids. For instance, the formation of amides directly from carboxylic acids and amines can be efficiently carried out under solvent-free microwave conditions, sometimes with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.gov Similarly, microwave-assisted esterification of carboxylic acids has been reported, offering a rapid and efficient route to ester derivatives. rsc.org These protocols highlight the potential for developing greener synthetic routes to derivatives of this compound.
Strategies for Derivatization of this compound
The carboxylic acid functional group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The most common derivatizations involve the formation of esters and amides.
Esterification of this compound can be achieved through several methods. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be activated to facilitate ester formation. For example, using phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) has been shown to be an effective method for activating phenoxyacetic acids to react with various phenols, affording the corresponding esters in good yields under mild conditions. jocpr.com The methyl ester of this compound is a known derivative.
Amide synthesis from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. A common strategy is to convert the carboxylic acid to its more reactive acyl chloride or anhydride (B1165640) derivative. These activated forms then readily react with primary or secondary amines to yield the corresponding amides. Modern methods also allow for the direct coupling of carboxylic acids and amines using various reagents. For example, microwave-assisted amidation has been shown to be a highly practical and chemoselective method. mdpi.comrsc.org
The ability to form these derivatives opens up possibilities for creating a diverse library of compounds based on the this compound scaffold for various research applications.
Modification at the Carboxylic Acid Moiety: Esterification and Amidation
The carboxylic acid functional group is a primary site for chemical modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk The methyl ester of this compound is a known derivative. sigmaaldrich.com More advanced methods for the esterification of phenoxyacetic acids utilize activators like Phosphonitrilic chloride (PNT) in the presence of a base such as N-methyl morpholine (B109124) (NMM), which allows the reaction to proceed under mild, room-temperature conditions with various phenols. jocpr.com
| Reactant (Alcohol) | Catalyst/Conditions | Product (Ester) |
| Methanol | H₂SO₄ (catalytic), heat | This compound methyl ester |
| Ethanol | H₂SO₄ (catalytic), heat | This compound ethyl ester |
| Phenol | PNT, NMM, Chloroform, RT | Phenyl (4-cyclohexylphenoxy)acetate |
| p-Cresol | PNT, NMM, Chloroform, RT | 4-Methylphenyl (4-cyclohexylphenoxy)acetate |
Amidation: The synthesis of amides from this compound can be achieved through several routes. Classically, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or anhydride, before reaction with a primary or secondary amine. Modern, more atom-economical methods allow for direct catalytic amide synthesis. For instance, a ruthenium catalyst can activate the carboxylic acid with acetylene, which then reacts with an amine to form the amide bond, producing only volatile byproducts. nih.gov Alternatively, the corresponding ester can be converted into a primary amide through mechanochemical activation using calcium nitride as an ammonia (B1221849) source. nih.gov
| Reactant (Amine) | Method | Product (Amide) |
| Ammonia (from Ca₃N₂) | Mechanochemical amidation of ester | 2-(4-Cyclohexylphenoxy)acetamide |
| Aniline | Catalytic activation (Ru/acetylene) | N-Phenyl-2-(4-cyclohexylphenoxy)acetamide |
| Diethylamine | Catalytic activation (Ru/acetylene) | N,N-Diethyl-2-(4-cyclohexylphenoxy)acetamide |
| Glycine methyl ester | Peptide coupling reagents (e.g., DCC) | Methyl (2-(4-cyclohexylphenoxy)acetamido)acetate |
Substituent Variations on the Phenoxy Ring System
The aromatic phenoxy ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the ether oxygen (ortho, para-directing) and the deactivating nature of the acetic acid side chain influence the position of substitution. Since the para position is occupied by the cyclohexyl group, substitutions are expected to occur at the ortho positions (positions 2 and 6) relative to the ether linkage.
Research on analogous phenoxyacetic acid derivatives demonstrates that reactions like halogenation are feasible. For example, studies on (2-phenoxyphenyl)acetic acids show that halogen substitution on the phenoxy ring significantly influences the molecule's properties. nih.gov Similarly, the chlorination of o-methylphenoxyacetic acid in the presence of a catalyst proceeds to yield a chlorinated derivative, suggesting that direct chlorination of the this compound ring is a viable synthetic pathway. google.com
| Reagent | Reaction Type | Potential Product |
| Cl₂ / Catalyst | Electrophilic Halogenation | (2-Chloro-4-cyclohexylphenoxy)acetic acid |
| Br₂ / Lewis Acid | Electrophilic Halogenation | (2-Bromo-4-cyclohexylphenoxy)acetic acid |
| HNO₃ / H₂SO₄ | Nitration | (4-Cyclohexyl-2-nitrophenoxy)acetic acid |
Structural Modifications of the Cyclohexyl Moiety
Modifying the saturated cyclohexyl ring directly is often more challenging than altering the aromatic portion of the molecule. However, functionalized derivatives can be accessed through multi-step synthetic sequences. One effective strategy involves starting with a substituted phenyl precursor that is subsequently hydrogenated to the desired cyclohexyl derivative. For example, a synthetic process for trans-4-amino-cyclohexyl acetic acid ethyl ester begins with the hydrogenation of 4-nitrophenyl acetic acid to 4-aminophenyl acetic acid, followed by the hydrogenation of the aromatic ring to the aminocyclohexyl ring system. google.com This approach allows for the introduction of functional groups onto the aromatic ring which are then carried over to the cyclohexyl moiety. The existence of related compounds such as trans-4-Hydroxycyclohexylacetic acid further indicates that functional groups can be incorporated into the cyclohexyl scaffold. hmdb.ca
| Precursor | Reaction Sequence | Final Structure Moiety |
| 4-Nitrophenylacetic acid | 1. Reduction of nitro group 2. Hydrogenation of phenyl ring | 4-Aminocyclohexyl acetic acid |
| 4-Hydroxyphenylacetic acid | Hydrogenation of phenyl ring | 4-Hydroxycyclohexyl acetic acid |
Integration of this compound in Complex Molecular Architectures
The this compound framework serves as a valuable building block for the construction of larger, supramolecular systems. The bulky cyclohexylphenoxy group can impart solubility and prevent aggregation, while the carboxylic acid provides a handle for covalent attachment.
Phthalocyanine (B1677752) Derivatives Incorporating Cyclohexylphenoxy Units
The cyclohexylphenoxy group is frequently used to functionalize phthalocyanines, a class of large, aromatic macrocycles. researchgate.net These derivatives are not typically synthesized directly from this compound itself. Instead, the common precursor is 4-cyclohexylphenol. researchgate.net The synthesis involves a nucleophilic aromatic substitution reaction where 4-cyclohexylphenol displaces a nitro group on a phthalonitrile (B49051) derivative, such as 3- or 4-nitrophthalonitrile. researchgate.net This yields a (4-cyclohexylphenoxy)phthalonitrile intermediate. The subsequent template cyclotetramerization of this intermediate, often in the presence of a metal salt (like zinc or magnesium acetate), forms the final metal-complexed phthalocyanine macrocycle. The bulky cyclohexylphenoxy substituents enhance the solubility of these large molecules in organic solvents. researchgate.net
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Class |
| 4-Cyclohexylphenol | 4-Nitrophthalonitrile | 4-(4-Cyclohexylphenoxy)phthalonitrile | Peripherally substituted phthalocyanines |
| 4-Cyclohexylphenol | 4,5-Dinitrophthalonitrile | 4,5-Bis(4-cyclohexylphenoxy)phthalonitrile | Non-peripherally substituted phthalocyanines |
Other Macrocyclic or Polymeric Systems Utilizing the this compound Scaffold
While its use in phthalocyanine synthesis via its phenol precursor is well-documented, the direct integration of the this compound scaffold into other macrocycles or polymers is less common in the reviewed literature. Theoretically, the carboxylic acid functionality provides a straightforward point of attachment for polymerization. For instance, it could undergo polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. In such polymers, the bulky pendant cyclohexylphenoxy groups would influence the polymer's physical properties, such as its solubility, thermal stability, and chain packing. Similarly, the molecule could be anchored to pre-formed macrocyclic structures or polymer backbones via ester or amide linkages, imparting the specific properties of the cyclohexylphenoxy moiety to the larger system.
Investigations into the Biological Activities of 4 Cyclohexylphenoxy Acetic Acid and Its Derivatives
Enzymatic Inhibition and Modulation Studies
Derivatives of (4-Cyclohexylphenoxy)acetic acid have been evaluated for their ability to inhibit or modulate the activity of several key enzymes implicated in human health and disease. These studies provide insights into the structure-activity relationships that govern these interactions.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms of this compound Analogues
Fatty acid amide hydrolase (FAAH) is a crucial enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide (B1667382). medchemexpress.com The inhibition of FAAH can elevate the levels of these signaling lipids, producing analgesic and anti-inflammatory effects. nih.gov While direct studies on this compound are limited, research on analogous structures provides insight into potential inhibitory mechanisms.
Carbamate-based compounds are a well-known class of FAAH inhibitors that act by covalently modifying the enzyme's active site. capes.gov.br Studies on N-alkylcarbamates show they can be ultrapotent inhibitors of FAAH, with activity in the picomolar range. nih.gov A strong correlation has been observed between the inhibition of FAAH and the blockage of anandamide cellular uptake for these compounds. nih.gov This suggests that the primary mechanism for inhibiting anandamide uptake by these molecules is through the direct inhibition of FAAH, which is intrinsically linked to the uptake process. nih.gov
The mechanism for many FAAH inhibitors involves interaction with the enzyme's catalytic serine hydrolase machinery. nih.govcapes.gov.br For carbamate (B1207046) inhibitors, this results in the carbamoylation of the catalytic serine residue, rendering the enzyme inactive. capes.gov.br For a this compound analogue to function as a FAAH inhibitor, it would likely require modification to incorporate a reactive group, such as a carbamate, capable of covalently binding to the enzyme's active site.
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition by Related Compounds
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a key role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and transcription. nih.govnih.gov Its dysregulation has been linked to various diseases, including type 2 diabetes, Alzheimer's disease, and cancer. nih.gov Consequently, GSK-3 has become a significant target for drug discovery. frontiersin.org
GSK-3 inhibitors are structurally diverse and can be classified based on their mechanism of action. frontiersin.org Many are ATP-competitive, binding to the kinase's ATP pocket and preventing the phosphorylation of its substrates. nih.gov This class includes compounds from various chemical families:
Paullones: Tetracyclic compounds like kenpaullone (B1673391) and alsterpaullone (B1665728) inhibit GSK-3 in the nanomolar range but can also affect cyclin-dependent kinases (CDKs). frontiersin.org
Pyrimidine (B1678525) and Furopyrimidine Derivatives: A significant number of patented GSK-3 inhibitors feature a pyrimidine core and exhibit inhibitory activity in the nanomolar range. nih.gov
Oxadiazole Derivatives: These compounds have shown selectivity for GSK-3 over other kinases like CDK2. nih.gov
A second major class of inhibitors is non-ATP-competitive. These are often more selective as they target other sites on the enzyme. mdpi.com
Lithium Chloride: The first discovered GSK-3 inhibitor, lithium, is thought to compete with magnesium ions, which are essential for GSK-3 activity. nih.govnih.gov
Thiadiazolidinones (TDZDs): This class of non-ATP competitive inhibitors includes the derivative Tideglusib, which has been investigated in clinical trials. nih.gov
Substrate-Competitive Inhibitors: These molecules are designed to mimic a GSK-3 substrate and bind to the substrate recognition site, preventing the phosphorylation of natural substrates. frontiersin.orgnih.gov
While there is extensive research on GSK-3 inhibitors, specific studies focusing on phenoxyacetic acid or cyclohexyl-containing scaffolds are not prominent in the available literature. The development of a GSK-3 inhibitor from a this compound backbone would likely involve its modification to fit into either the ATP-binding pocket or an allosteric site on the enzyme.
Antimicrobial Efficacy Assessments
Phenoxyacetic acid derivatives have been a subject of investigation for their potential to combat various microbial pathogens, including bacteria.
Anti-Mycobacterial Properties of Phenoxyacetic Acid Derivatives
Tuberculosis remains a significant global health challenge, necessitating the discovery of new therapeutic agents. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.
Several studies have reported the synthesis of various phenoxyacetic acid derivatives and their subsequent evaluation for anti-mycobacterial properties. In one such study, a series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, another investigation focused on novel pyrrole-N-acetic acid derivatives, which demonstrated potent activity against both M. tuberculosis H37Rv and Mycobacterium smegmatis. nih.gov The most active of these compounds exhibited Minimum Inhibitory Concentration (MIC) values in the low micromolar range, indicating significant potency. nih.gov For example, compounds designated 5n, 5q, and 5r showed MIC values of 2.97 μM against M. tuberculosis H37Rv. nih.gov These compounds also displayed low cytotoxicity against a human cell line, suggesting a favorable selectivity index. nih.gov
| Compound Series | Specific Compound | Test Organism | MIC (μM) |
|---|---|---|---|
| Pyrrole-N-acetic acid derivatives | 5n | M. tuberculosis H37Rv | 2.97 |
| 5q | M. tuberculosis H37Rv | 2.97 | |
| 5r | M. tuberculosis H37Rv | 2.97 |
The anti-mycobacterial activity of these compounds highlights the potential of the acetic acid scaffold as a starting point for the development of new anti-tuberculosis drugs.
General Antibacterial Spectrum and Potency of this compound Derivatives
Beyond mycobacteria, derivatives of acetic acid have shown a broader spectrum of antibacterial activity. Studies on dehydroacetic acid derivatives, for example, have demonstrated their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net In these studies, derivative 4d (N-Ph) was the most potent against S. aureus, while derivative 4b (N-Me) showed the best broad-spectrum activity with improved MIC and minimum biocidal concentration (MBC) values against both bacterial strains compared to the parent compound. researchgate.net
More closely related structures, such as bis-quaternary ammonium (B1175870) compounds derived from (3,5-dibromo-4-hydroxyphenyl)acetic acid, have also been synthesized and evaluated. growingscience.com These compounds exhibited antibacterial activity against S. aureus, E. coli, and Pseudomonas aeruginosa, including antibiotic-resistant strains. growingscience.com The most active compounds in this series showed MIC values ranging from 25.0 to 200.0 μg/mL. growingscience.com These quaternary ammonium salts are thought to act by disrupting the bacterial cell membrane. growingscience.com Furthermore, these compounds demonstrated significant antibiofilm activity, reducing biofilm formation by over 90% in some cases at a concentration of 100.0 μg/mL. growingscience.com Acetic acid itself has also been shown to eradicate biofilms of P. aeruginosa and S. aureus and possesses anti-virulence properties. nih.govcassara.com.ar
| Compound Series | Bacterial Strain | MIC Range (μg/mL) |
|---|---|---|
| Bis-quaternary ammonium salts of (3,5-dibromo-4-hydroxyphenyl)acetic acid | S. aureus | 25.0 - >200.0 |
| E. coli | 25.0 - >200.0 | |
| P. aeruginosa | 25.0 - >200.0 |
Antifungal Photodynamic Activities of Related Phthalocyanine (B1677752) Derivatives
Photodynamic therapy (PDT) is an emerging therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cell death. Phthalocyanines are a class of photosensitizers that have been investigated for their potential in various medical applications, including antimicrobial treatments. nih.govpacific.edu Their strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a desirable characteristic for treating infections. mdpi.com
The core mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength. The excited photosensitizer then transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to surrounding cells. nih.gov This mechanism of action is particularly advantageous in combating microbial infections as it is less likely to induce resistance compared to conventional antibiotics. acs.org
Research into the antifungal properties of phthalocyanine derivatives has shown promising results against various fungal pathogens, including Candida albicans. nih.gov Studies have demonstrated that the antifungal efficacy of phthalocyanines can be influenced by their structural modifications, such as the introduction of different substituents. acs.org For instance, the presence of bulky or charged substituents can affect the aggregation state of the phthalocyanine molecules, which in turn influences their photodynamic activity. mdpi.comnih.gov While aggregation can sometimes lead to a decrease in ROS generation, some studies have shown that certain aggregated forms of phthalocyanines can still exhibit photodynamic and photothermal effects. nih.gov
Despite the extensive research into phthalocyanine derivatives for antifungal PDT, a direct link or study involving the conjugation of this compound with a phthalocyanine core for this application is not available in the reviewed scientific literature. The existing research focuses on a variety of other substituents to enhance the photophysical and biological properties of phthalocyanines. nih.govnih.gov
Receptor-Ligand Interaction Research
The study of how chemical compounds interact with biological receptors is fundamental to drug discovery and development. This section explores the interactions of derivatives of this compound with specific protein targets.
Retinol (B82714) Binding Protein 4 (RBP4) Antagonism by Related Chemical Scaffolds
Retinol Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. nih.gov Elevated levels of RBP4 have been associated with various metabolic conditions. Antagonists of RBP4 are molecules that can interfere with its function, typically by preventing the binding of retinol or the interaction of RBP4 with other proteins like transthyretin (TTR). nih.govnih.gov This can lead to a reduction in circulating RBP4 and retinol levels. nih.govnih.gov
The development of non-retinoid RBP4 antagonists is of significant interest to avoid the potential side effects associated with retinoid-based drugs. acs.org The general structure of many small-molecule RBP4 antagonists features a carboxylic acid group linked to an aromatic head group via a core scaffold. nih.gov The lipophilic head group often interacts with the hydrophobic β-ionone cavity of RBP4. nih.gov
Research has explored a variety of chemical scaffolds for RBP4 antagonism. nih.govnih.govarvojournals.org These include structures with a piperidine (B6355638) core or a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. nih.gov The structure-activity relationship (SAR) studies of these antagonists often focus on modifying the lipophilic "head group" to optimize binding affinity and selectivity. nih.govmdpi.com The presence of bulky, hydrophobic groups can be a key feature for effective antagonism. mdpi.com
While a direct study of a this compound scaffold as an RBP4 antagonist was not found, the general principles of RBP4 antagonist design suggest that a molecule with a cyclohexylphenoxy group as the lipophilic head and a carboxylic acid function could potentially exhibit such activity. The bulky and hydrophobic nature of the cyclohexyl group aligns with the characteristics of known RBP4 antagonist head groups. nih.govmdpi.com
Table 1: Examples of Non-Retinoid RBP4 Antagonist Scaffolds
| Scaffold Type | Key Structural Features | Reference |
|---|---|---|
| Piperidine Core | Contains a central piperidine ring linking aromatic groups. | nih.gov |
| Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo Core | A rigid bicyclic system as the central scaffold. | nih.gov |
Cellular and Molecular Biological Studies
Understanding the effects of a compound at the cellular and molecular level is crucial for elucidating its mechanism of action and therapeutic potential.
Mechanistic Investigations of this compound Actions at the Cellular Level
Phenoxyacetic acid derivatives are known to exhibit a range of biological activities. jetir.org For instance, chlorinated phenoxyacetic acids are widely used as herbicides. nih.gov Their mechanism of action in plants involves mimicking the natural growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of the plant. jetir.org
In non-plant systems, phenoxyacetic acid derivatives have been investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects. jetir.orgnih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov
Specific mechanistic investigations into the cellular actions of this compound are not extensively documented in the available literature. General studies on phenoxyacetic acid derivatives suggest that their effects could be mediated through interactions with various cellular targets, but detailed studies on this particular compound are lacking. jetir.orgnih.gov
Modulation of Biological Pathways by this compound Analogues
The structural similarity of phenoxyacetic acid derivatives to endogenous molecules suggests that they could modulate various biological pathways. For example, some phenoxyacetic acid derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com This inhibition is achieved by blocking the conversion of arachidonic acid to prostaglandins (B1171923). mdpi.com
Furthermore, the general class of phenoxyacetic acids has been explored for its potential to influence pathways related to microbial growth and mycobacterial infections. nih.gov
There is no specific information available in the reviewed literature on the modulation of biological pathways by analogues of this compound. However, based on the activities of other phenoxyacetic acid derivatives, it is plausible that analogues of this compound could potentially influence inflammatory or metabolic pathways. Further research would be needed to investigate these possibilities.
Table 2: Investigated Biological Activities of Phenoxyacetic Acid Derivatives
| Biological Activity | Example of Derivative Class | Potential Mechanism | Reference |
|---|---|---|---|
| Herbicidal | Chlorinated phenoxyacetic acids | Mimics plant growth hormones. | nih.gov |
| Anti-inflammatory | Various substituted phenoxyacetic acids | Inhibition of COX-2. | mdpi.com |
| Antimicrobial | Phenoxy acid hydrazides | Disruption of microbial cellular processes. | jetir.org |
Agricultural and Environmental Biological Research
Phenoxyacetic acid derivatives have been a cornerstone of agricultural science for decades, primarily recognized for their potent herbicidal properties. The research in this area has laid the foundation for understanding how these synthetic compounds interact with plant biology, leading to innovations in weed management and crop protection.
Herbicidal Action Mechanisms of Phenoxyacetic Acid Derivatives
The primary mechanism of herbicidal action for phenoxyacetic acid derivatives is their function as synthetic auxins. nih.govcapes.gov.brmdpi.com Auxins are a class of plant hormones that regulate numerous growth and developmental processes. nih.gov Synthetic auxins, including various phenoxyacetic acids, mimic the natural auxin, indole-3-acetic acid (IAA), but are more resistant to degradation by the plant. nih.govnih.gov
When applied to susceptible plants, particularly broadleaf weeds, these synthetic auxins bind to auxin receptors, leading to a cascade of events that disrupt normal hormonal balance. nih.govmdpi.comresearchgate.net This disruption results in uncontrolled and unsustainable growth, causing a variety of phytotoxic symptoms such as leaf epinasty (downward curling), stem twisting, and tissue proliferation. nih.gov Ultimately, this abnormal growth leads to the death of the plant. nih.gov The selectivity of these herbicides often arises from differences in metabolism, transport, or receptor sensitivity between monocotyledonous (grass-like) and dicotyledonous (broadleaf) plants. nih.gov
Research into various derivatives has shown that the specific chemical structure, including the nature and position of substituents on the phenoxy ring, can significantly influence herbicidal efficacy and spectrum. nih.govbeilstein-journals.org For instance, the well-known herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA) are classic examples of how substitutions on the aromatic ring dictate their activity. beilstein-journals.org
Role in Plant Growth Regulation (if applicable based on mechanistic research)
The same hormonal mimicry that underlies the herbicidal action of phenoxyacetic acids can also, at much lower concentrations, allow them to function as plant growth regulators. nih.govnih.govekb.eg By supplementing the plant's natural auxin levels, these compounds can be used to influence specific developmental processes.
For example, certain phenoxyacetic acid derivatives, such as 4-chlorophenoxyacetic acid (4-CPA), are used to promote fruit set, prevent premature fruit drop, and induce the development of seedless fruits. ekb.egnih.gov These effects are achieved by carefully controlling the concentration and timing of application to stimulate desired physiological responses without causing the damaging effects seen at herbicidal rates.
There is currently no specific research available to define the role of This compound as a plant growth regulator. Its potential in this area would depend on its specific auxin activity at low concentrations and whether it can be applied to elicit beneficial growth responses in target crops without causing phytotoxicity. Further research would be necessary to determine its efficacy and potential applications in agriculture for growth regulation purposes.
Structure Activity Relationship Sar and Rational Design Approaches for 4 Cyclohexylphenoxy Acetic Acid Analogues
Systematic Analysis of Structural Features Influencing Biological Potency
The 4-substituted cyclohexyl group serves as the primary hydrophobic (lipophilic) tail of the molecule. This moiety is crucial for anchoring the ligand within the often deep, hydrophobic binding pockets of nuclear receptors like PPARs or G-protein coupled receptors like CRTh2. nih.govnih.gov
The key functions and SAR observations related to the cyclohexyl group include:
Hydrophobic Interactions: The non-polar, bulky nature of the cyclohexyl ring facilitates strong van der Waals interactions with hydrophobic amino acid residues within the receptor's ligand-binding domain (LBD). SAR studies on related phenylpropanoic acid derivatives as PPAR agonists have shown that the steric bulkiness of substituents at this position has a significant influence on activity. nih.gov For instance, replacing smaller alkyl groups with a bulkier adamantyl group at the 4-position of the phenyl ring led to potent PPAR pan-agonist activity. nih.gov This suggests that the volume and shape of the hydrophobic group, like the cyclohexyl ring, are critical for optimal receptor engagement.
Conformational Rigidity: Compared to a linear alkyl chain of similar size, the cyclohexyl ring has greater conformational rigidity. This pre-organizes the molecule into a shape that can be more complementary to the binding site, potentially reducing the entropic penalty upon binding and thus increasing affinity.
| Hydrophobic Moiety at 4-Position | General SAR Observation | Likely Contribution to Activity |
|---|---|---|
| Cyclohexyl | Often associated with potent activity in CRTh2 antagonists and PPAR agonists. | Optimal balance of bulk, conformational rigidity, and lipophilicity for fitting into hydrophobic pockets. |
| Phenyl | Can also confer high potency, but may introduce different electronic properties (π-π stacking). | Provides significant hydrophobic interactions; potential for aromatic interactions. |
| Adamantyl | Leads to very potent, but sometimes less selective (pan-agonist) activity in PPARs. nih.gov | Maximizes hydrophobic interactions due to its large, rigid, and highly lipophilic nature. nih.gov |
| Linear Alkyl Chains | Activity is often dependent on chain length; may be less potent than cyclic analogues. | Provides hydrophobicity but with higher conformational flexibility, which can be entropically unfavorable for binding. |
The phenoxy linkage, comprising the phenyl ring and the ether oxygen, serves as a structurally crucial scaffold. It rigidly connects the lipophilic cyclohexyl tail and the acidic head group, ensuring they are positioned at an appropriate distance and orientation to interact simultaneously with their respective binding sites within the receptor.
Key aspects of the phenoxy linkage's role are:
Electronic Properties: The ether oxygen is a hydrogen bond acceptor and can influence the electronic distribution of the phenyl ring. While direct hydrogen bonding by the ether oxygen is not always a primary driver of affinity for all targets, its electronic nature can be important.
Vectorial Orientation: The ortho, meta, or para substitution pattern on the phenyl ring is critical. In (4-Cyclohexylphenoxy)acetic acid, the para relationship between the cyclohexyl group and the oxyacetic acid side chain places these two key functional groups at opposite ends of the molecule, spanning the length of the binding pocket. Studies on non-prostanoid prostacyclin agonists have shown that the preferred conformation of phenoxyacetic acid derivatives favors a coplanar arrangement, which can be crucial for biological activity. nih.gov Bioisosteric replacement of the ether oxygen with a methylene group (CH₂) can sometimes preserve activity, suggesting that the primary role in some contexts is that of a linker, though this is highly dependent on the specific receptor target. nih.gov
The acetic acid moiety is widely recognized as a critical pharmacophore for many phenoxyacetic acid derivatives, including those targeting CRTh2 and PPARs. nih.govnih.gov This acidic "head group" is typically responsible for the key anchoring interaction that initiates ligand binding and activation.
The primary contributions of the acetic acid group are:
Ionic and Hydrogen Bonding: At physiological pH, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). This negatively charged group forms strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine (Arg) or lysine (Lys), commonly found in the ligand-binding domains of target receptors. nih.gov It also acts as a potent hydrogen bond acceptor.
Receptor Activation: For nuclear receptors like PPARs, the interaction of the acidic head group with specific residues in the AF-2 helix region is often a crucial trigger for the conformational change that leads to co-activator recruitment and transcriptional activation. nih.gov
Bioisosteric Replacements: The importance of the acidic function is underscored by studies of its bioisosteric replacements. While the carboxylic acid is often optimal, issues with pharmacokinetics or metabolic stability can necessitate its replacement. Common bioisosteres that can mimic the acidic properties and interaction patterns of a carboxylic acid include tetrazoles, acylsulfonamides, and hydroxamic acids. drughunter.com The success of these replacements is highly context-dependent and relies on matching the pKa, size, and geometry of the original carboxylate group. drughunter.com
| Acidic Head Group | pKa (approx.) | Key Interaction Type | General SAR Observation |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 4-5 | Ionic bond, Hydrogen bonds | The standard pharmacophore; often provides the highest potency due to strong, specific interactions with basic residues. nih.gov |
| Tetrazole | ~5 | Ionic bond, Hydrogen bonds | A very common and often successful bioisostere, mimicking the charge and geometry of the carboxylate. drughunter.com |
| Acylsulfonamide (-CONHSO₂R) | 4-5 | Ionic bond, Hydrogen bonds | Can offer improved potency and altered physicochemical properties. The sulfone oxygens can engage in H-bonding. nih.gov |
| Hydroxamic Acid (-CONHOH) | ~9 | Hydrogen bonds, Metal chelation | Less acidic, but can form different interaction networks. Sometimes used to address specific metabolic liabilities. drughunter.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For series of compounds like the this compound derivatives, QSAR models serve as powerful tools in the rational design of new, more potent analogues.
QSAR models are developed by first generating a dataset of analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. Statistical methods are then employed to build a mathematical equation that relates a subset of these descriptors to the observed activity.
For the closely related 2,4-disubstituted-phenoxyacetic acid derivatives acting as CRTh2 receptor antagonists, several successful QSAR models have been developed. cache.orgchalcogen.ro These models are typically built using multiple linear regression (MLR) or more advanced machine learning methods like the k-nearest neighbor (kNN) approach. cache.orgchalcogen.ro
A typical QSAR model is expressed as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients determined by the regression analysis and D represents the values of the key molecular descriptors.
The predictive power of these models is rigorously evaluated through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in the model-building process (pred_r²). cache.orgchalcogen.ro A statistically robust and validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, a 2D-QSAR model for CRTh2 antagonists achieved a correlation coefficient (R²) of 0.904 and a cross-validated squared correlation coefficient (q²) of 0.739, indicating a strong correlative and predictive ability. cache.org
The process of building a QSAR model also serves to identify the most important physicochemical properties that govern the biological activity of a series of compounds. These properties are represented by the molecular descriptors that are selected for inclusion in the final regression equation.
For phenoxyacetic acid analogues, QSAR studies have consistently highlighted the importance of several classes of descriptors: cache.orgmdpi.com
Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is frequently a key descriptor. cache.org A positive correlation with LogP indicates that increasing lipophilicity, such as by introducing or enlarging a hydrophobic group like the cyclohexyl moiety, enhances biological activity. This aligns with the understanding that the ligand must engage with a hydrophobic pocket in the receptor.
Topological and Steric Descriptors: These descriptors quantify aspects of molecular size, shape, and branching. Examples include Shape Index (SI) and Molar Refractivity, which relate to the volume and polarizability of the molecule. cache.orgmdpi.com The inclusion of these descriptors confirms that the steric fit of the ligand within the binding site is critical for high potency. For example, kNN-MFA models for CRTh2 antagonists have identified steric field descriptors as being crucial for predicting activity. chalcogen.ro
Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as dipole moment or the energy of the highest occupied molecular orbital (HOMO). They can be important if charge distribution and electronic interactions, beyond the primary ionic bond of the acid group, play a significant role in receptor binding.
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Relevance to this compound SAR |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity, partitioning between aqueous and lipid environments. | Crucial for interactions of the cyclohexyl tail with the hydrophobic binding pocket and for membrane permeability. cache.org |
| Topological/Steric | Shape Index (SI), Molar Refractivity (MR) | Molecular size, bulk, and shape. | Reflects the importance of a good steric fit of the entire molecule within the receptor's binding site. cache.org |
| Thermodynamic | Total Energy (Etot) | Stability of the molecule's conformation. | Lower energy (more stable) conformations that match the binding site requirements are favored. |
| Electronic | Dipole Moment (μ), HOMO/LUMO energies | Charge distribution, polarizability, and reactivity. | Important for electrostatic interactions and the potential for charge-transfer interactions with the receptor. |
Ligand-Based and Structure-Based Molecular Design Strategies
The design of novel analogues of this compound leverages both ligand-based and structure-based computational methods. These strategies aim to optimize the interaction of these molecules with their biological targets, a prominent example being the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For analogues of this compound, this involves defining the key pharmacophoric features that contribute to their inhibitory activity against targets like COX-2.
A typical pharmacophore model for a COX-2 inhibitor based on the phenoxyacetic acid scaffold would include:
A hydrophobic region, often represented by the cyclohexyl and phenyl rings.
A hydrogen bond acceptor, typically the carboxylic acid group.
An aromatic ring feature.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline.
For instance, a virtual screening campaign could identify new scaffolds that mimic the spatial arrangement of the key features of this compound, potentially leading to the discovery of compounds with improved potency or selectivity.
Computational Approaches to Analogue Design
Computational chemistry plays a crucial role in the rational design of this compound analogues by predicting their biological activity and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how different structural modifications affect activity, these models can predict the potency of newly designed analogues before they are synthesized.
Key structural modifications and their predicted impact on the activity of phenoxyacetic acid derivatives, including those with a cyclohexyl moiety, are often investigated. These modifications can include:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target protein.
Modification of the Acetic Acid Side Chain: Alterations to the carboxylic acid group or the linker connecting it to the phenoxy ring can affect the molecule's binding affinity and pharmacokinetic properties.
Variations of the Cyclohexyl Group: Replacing the cyclohexyl ring with other cyclic or acyclic hydrophobic groups can modulate the compound's lipophilicity and steric interactions within the binding site.
Table 1: Illustrative SAR Data for Phenoxyacetic Acid Derivatives as COX-2 Inhibitors
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification of Acetic Acid) | R3 (Cyclohexyl Analogue) | COX-2 IC50 (µM) |
| CPA-1 | H | -CH2COOH | Cyclohexyl | 1.2 |
| CPA-2 | 4-F | -CH2COOH | Cyclohexyl | 0.8 |
| CPA-3 | 4-Cl | -CH2COOH | Cyclohexyl | 0.5 |
| CPA-4 | H | -CH(CH3)COOH | Cyclohexyl | 1.5 |
| CPA-5 | H | -CH2COOH | Cyclopentyl | 2.1 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual IC50 values would be derived from specific experimental studies.
Molecular docking simulations are another critical computational tool. These simulations predict the preferred orientation and binding affinity of a ligand (the analogue) within the active site of a target protein (e.g., COX-2). By visualizing these interactions, medicinal chemists can gain insights into the structural basis of activity and design modifications that enhance binding. For example, docking studies can reveal key amino acid residues in the COX-2 active site that interact with the cyclohexyl ring or the carboxylic acid moiety of the inhibitor, guiding the design of new analogues with improved complementarity.
The integration of pharmacophore modeling, virtual screening, QSAR, and molecular docking provides a powerful computational workflow for the rational design of novel this compound analogues with enhanced therapeutic potential. These in silico methods, by prioritizing the synthesis of the most promising compounds, play an indispensable role in modern drug discovery.
Computational and Theoretical Studies on 4 Cyclohexylphenoxy Acetic Acid
Quantum Chemical Calculations and Electronic Properties of (4-Cyclohexylphenoxy)acetic Acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a standard and versatile computational method in chemistry for investigating the electronic structure of molecules. pulsus.com For phenoxyacetic acid derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to analyze their molecular and biological properties. pulsus.compulsus.com These calculations can provide accurate geometries and energies for the ground and transition states of molecules.
In the context of this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. Such studies allow for the optimization of the molecular geometry and the calculation of various electronic properties that govern the molecule's behavior. While specific DFT studies on this compound are not extensively reported in the literature, the principles and applications are well-established for analogous phenoxyacetic acid compounds. pulsus.comnih.gov
The presence of the flexible cyclohexyl and acetic acid groups in this compound gives rise to multiple possible conformations. Understanding the relative stabilities of these conformers is crucial, as the biological activity of a molecule is often tied to a specific three-dimensional arrangement.
Conformational analysis of similar flexible molecules has been effectively carried out using quantum chemical calculations. sigmaaldrich.com For this compound, a potential energy surface scan would be performed by systematically rotating the key dihedral angles, such as the C-O-C-C linkage between the phenoxy and acetic acid moieties and the bond connecting the cyclohexyl ring to the phenyl group. The results of such an analysis would reveal the global minimum energy conformation, representing the most stable structure, as well as other low-energy conformers that may be present in equilibrium. The relative energies of these conformers dictate their population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| A | ~180° (trans) | 0.00 |
| B | ~60° (gauche) | 1.5 |
| C | ~-60° (gauche) | 1.5 |
| D | 0° (cis) | 5.0 |
Note: This table is illustrative and based on typical conformational preferences of similar molecules. Actual values would require specific DFT calculations.
The electronic character of this compound can be further detailed through the analysis of its molecular orbitals and the distribution of electronic charge. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For phenoxyacetic acid derivatives, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is often centered on the carboxylic acid group and the phenyl ring. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.0 |
| HOMO-LUMO Gap | 5.5 |
Note: These values are estimations based on studies of similar aromatic carboxylic acids and would need to be confirmed by specific DFT calculations for this compound.
Molecular Dynamics Simulations and Conformational Dynamics of this compound
While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational dynamics and interactions with its environment, such as a solvent. researchgate.net
For this compound, an MD simulation would illustrate the flexibility of the cyclohexyl ring, which can undergo chair-boat interconversions, and the rotation around the various single bonds. These simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a biological receptor site. The aggregation behavior of similar molecules like acetic acid has been studied using MD simulations, providing insights into hydrogen bonding patterns in different phases. nih.gov
In Silico Prediction of Biological Interactions and Target Identification for this compound
Computational methods are extensively used to predict how a molecule might interact with biological targets, a process known as molecular docking. researchgate.net This in silico approach can help identify potential protein targets for this compound and predict its binding affinity and mode.
Given that some phenoxyacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, it is plausible to hypothesize that this compound could also interact with these enzymes. nih.govmdpi.com A molecular docking study would involve placing the 3D structure of this compound into the active site of a COX enzyme (e.g., COX-1 or COX-2) and calculating the most favorable binding pose and the associated binding energy. Such studies can reveal key interactions, like hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the enzyme's active site. mdpi.com
Spectroscopic Data Interpretation through Computational Methods (e.g., NMR, IR, UV-Vis) for this compound and its derivatives
Computational chemistry is a valuable tool for interpreting and predicting spectroscopic data. By calculating the vibrational frequencies, nuclear magnetic shielding constants, and electronic transitions, it is possible to assign the signals in experimental IR, NMR, and UV-Vis spectra to specific molecular motions and electronic excitations. pulsus.comnih.gov
For this compound and its derivatives, DFT calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. nih.gov These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.
Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the molecule. pulsus.com This is particularly useful for assigning signals in complex spectra and for understanding how the electronic environment of a nucleus is affected by the molecular structure. Computational studies on organic acids have demonstrated the utility of these methods, though accurate prediction often requires consideration of solvent effects. rsc.org
The UV-Vis absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculated absorption maxima (λmax) can then be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR (cm⁻¹) | ~1710 (C=O stretch), ~1240 (C-O stretch), ~2930, 2850 (C-H stretch) |
| ¹H NMR (ppm) | 6.8-7.2 (aromatic H), 4.6 (O-CH₂-C), 1.2-1.9 (cyclohexyl H) |
| ¹³C NMR (ppm) | ~175 (C=O), ~155 (Ar-O), 115-135 (aromatic C), ~65 (O-CH₂), 25-35 (cyclohexyl C) |
| UV-Vis (nm) | ~220, ~275 |
Note: These are characteristic values for phenoxyacetic acid and cyclohexyl moieties and serve as a predictive guide. Experimental verification is necessary.
Preclinical Research Paradigms and Translational Aspects of 4 Cyclohexylphenoxy Acetic Acid
In Vitro Efficacy and Selectivity Profiling of (4-Cyclohexylphenoxy)acetic Acid Analogues
The in vitro evaluation of phenoxyacetic acid analogues has primarily centered on their efficacy as anti-inflammatory agents, with a particular focus on their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.govnih.govnih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net
Studies on various synthesized phenoxyacetic acid derivatives have demonstrated significant in vitro COX-2 inhibitory activity. For instance, a series of novel phenoxyacetic acid derivatives showed potent and selective COX-2 inhibition, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for COX-2 ranging from 0.06 to 0.09 µM. nih.govmdpi.com In contrast, the IC50 values for COX-1 inhibition were significantly higher, indicating a high degree of selectivity for COX-2. nih.gov
The structural features of these analogues play a crucial role in their efficacy and selectivity. Modifications to the phenoxyacetic acid scaffold, such as the introduction of different substituent groups on the phenyl ring, have been shown to significantly influence their inhibitory potency and selectivity for COX-2. nih.govmdpi.com
Table 1: In Vitro COX-2 Inhibition by Analogues of this compound No specific in vitro efficacy and selectivity data for this compound is available in the public domain. The following table presents data for its analogues as reported in scientific literature.
| Compound/Analogue | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Phenoxyacetic acid derivative 1 | COX-2 | 0.06 | High (Specific value not reported) |
| Phenoxyacetic acid derivative 2 | COX-2 | 0.08 | High (Specific value not reported) |
| Celecoxib (Reference Drug) | COX-2 | 0.04 | 375 |
It is important to note that without direct experimental data, the in vitro efficacy and selectivity profile of This compound can only be hypothesized based on the structure-activity relationships observed for its analogues.
Ex Vivo Tissue and Organ Studies Involving this compound
Currently, there is no specific information available in the scientific literature regarding ex vivo tissue and organ studies conducted with This compound .
Ex vivo studies are a critical step in preclinical research, bridging the gap between in vitro experiments and in vivo animal models. These studies utilize tissues or organs isolated from an organism to investigate the physiological or pharmacological effects of a compound in a more complex biological environment than cell cultures. For a compound like This compound , with potential anti-inflammatory properties, ex vivo models could be employed to:
Assess target engagement in a native tissue environment: For example, by measuring the inhibition of prostaglandin (B15479496) production in isolated, inflamed tissues.
Evaluate the compound's effects on cellular signaling pathways within the complex architecture of an organ.
Determine the metabolic fate and distribution of the compound within specific tissues.
Future research on This compound would benefit from such ex vivo studies to validate the in vitro findings and to provide a more comprehensive understanding of its potential therapeutic effects before moving into more complex in vivo models.
In Vivo Efficacy and Pharmacological Response Assessments in Animal Models
While specific in vivo data for This compound is not publicly available, numerous studies on its analogues have demonstrated significant anti-inflammatory and analgesic effects in various animal models of inflammation. nih.govmdpi.comexplorationpub.comnih.gov These studies provide a strong rationale for investigating the in vivo potential of This compound .
A commonly used model to assess the anti-inflammatory activity of phenoxyacetic acid derivatives is the carrageenan-induced paw edema model in rats. researchgate.net In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling. Studies on analogues have shown a significant reduction in paw edema, comparable to or even exceeding the effect of established anti-inflammatory drugs. researchgate.net
Furthermore, the pharmacological response to these analogues has been characterized by a reduction in key inflammatory mediators. For instance, in vivo studies have demonstrated a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in the inflamed tissues of animals treated with phenoxyacetic acid derivatives. nih.govmdpi.com TNF-α and PGE2 are crucial pro-inflammatory cytokines that play a central role in the pathogenesis of inflammatory diseases like arthritis. nih.govmdpi.com
Table 2: In Vivo Anti-Inflammatory Effects of this compound Analogues in Animal Models No specific in vivo efficacy data for this compound is available in the public domain. The following table presents data for its analogues as reported in scientific literature.
| Animal Model | Analogue | Outcome Measure | Result |
| Carrageenan-induced paw edema (Rat) | Phenoxyacetic acid derivative | Reduction in paw edema | Significant reduction compared to control |
| Acetic acid-induced writhing (Mouse) | Phenoxyacetic acid derivative | Reduction in writhing response | Significant analgesic effect |
| Collagen-induced arthritis (Mouse) | Phenoxyacetic acid derivative | Reduction in TNF-α and PGE2 levels | Significant decrease in inflammatory markers |
The promising in vivo efficacy observed with analogues of This compound underscores the potential of this chemical scaffold and warrants direct investigation of the specific compound in relevant animal models of inflammation and pain. mdpi.comresearchgate.net
Target Engagement and Biomarker Identification in Preclinical Investigations
Specific preclinical studies on target engagement and biomarker identification for This compound have not been reported. However, based on the research on its analogues and the broader class of selective COX-2 inhibitors, we can outline a potential strategy for such investigations.
Target Engagement:
The primary molecular target for this class of compounds is believed to be the COX-2 enzyme. nih.gov Confirming target engagement in a preclinical setting is crucial to establish a clear mechanism of action. This can be achieved through various methods:
In vivo imaging: Utilizing techniques like positron emission tomography (PET) with a radiolabeled ligand that binds to COX-2 can visualize and quantify the occupancy of the enzyme by This compound in living animals.
Ex vivo analysis: Measuring the inhibition of COX-2 activity in tissues collected from treated animals. This can be done by quantifying the levels of prostaglandins, the downstream products of COX-2.
Direct binding assays: Using tissue homogenates from treated animals to assess the binding of the compound to the COX-2 enzyme.
Biomarker Identification:
Biomarkers are measurable indicators of a biological state or condition and are essential for monitoring disease progression and the therapeutic response to a drug. nih.gov For an anti-inflammatory agent like This compound , relevant biomarkers could include:
Pharmacodynamic (PD) Biomarkers: These biomarkers indicate that the drug is having the desired effect on its target. For a COX-2 inhibitor, a key PD biomarker would be the reduction of PGE2 levels in plasma or at the site of inflammation. mdpi.com
Inflammatory Cytokines and Chemokines: Measuring the levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in blood or synovial fluid can serve as biomarkers of the inflammatory state and the drug's efficacy in suppressing it. plos.org
Markers of Tissue Damage: In chronic inflammatory conditions like arthritis, biomarkers of cartilage degradation (e.g., COMP, CTX-II) or bone resorption could be monitored to assess the disease-modifying potential of the compound.
Future preclinical investigations of This compound should incorporate robust target engagement studies and the identification of relevant biomarkers to build a strong translational case for its potential clinical development.
Future Perspectives and Unaddressed Research Questions for 4 Cyclohexylphenoxy Acetic Acid
Exploration of Novel Biological Targets and Therapeutic Applications
The phenoxyacetic acid scaffold is a well-established pharmacophore, most notably recognized for its role in selective cyclooxygenase-2 (COX-2) inhibitors, which are pivotal in managing inflammation. nih.govnih.govmdpi.com The future exploration of (4-Cyclohexylphenoxy)acetic acid could strategically build upon this foundation while venturing into uncharted therapeutic territories.
Beyond COX-2 Inhibition:
While derivatives of phenoxyacetic acid are known selective COX-2 inhibitors, the therapeutic landscape is evolving. nih.govrsc.org Research is now pointing towards the role of COX-2 in pathologies beyond simple inflammation, such as various cancers and neurodegenerative diseases. nih.govmdpi.com A significant unaddressed question is whether this compound or its novel derivatives could be tailored to modulate COX-2 activity within the tumor microenvironment or in glial cells within the central nervous system, offering new hope for oncology and neurology. nih.govmdpi.com The anti-inflammatory potential of inhibiting COX-2 could also be relevant in mitigating the inflammatory cascades associated with conditions like COVID-19. nih.gov
Novel Target Identification:
A crucial future direction is to screen this compound against a wider array of biological targets. The structural similarity to phenoxy herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants suggests a potential for discovering entirely new mechanisms of action and applications, perhaps in agriculture or even as antiparasitic agents. nih.gov Furthermore, its potential effects on other inflammation-related pathways, such as those involving leukotrienes or pro-inflammatory cytokines like TNF-α and various interleukins, remain largely unexplored. nih.gov Systematic screening and target deconvolution studies are necessary to uncover these new possibilities.
Potential Therapeutic Areas for Exploration:
| Potential Therapeutic Area | Rationale / Unaddressed Question | Potential Target(s) |
| Oncology | Can derivatives be designed to selectively target COX-2 in cancer cells, inhibiting tumor growth and angiogenesis? nih.gov | COX-2, Tumor Microenvironment Factors |
| Neurodegenerative Diseases | Could modulation of neuroinflammation via COX-2 inhibition by this compound slow disease progression in conditions like Alzheimer's? mdpi.com | COX-2 in glial cells, NLRP3 inflammasome |
| Infectious Diseases | Can this scaffold be optimized to develop novel antibacterial or antiviral agents, as seen with other phenoxyacetic acid derivatives? jetir.org | Bacterial or Viral Enzymes |
| Herbicidal/Agricultural | Does the this compound structure confer activity against plant-specific enzymes like HPPD? nih.gov | 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| Metabolic Disorders | Could the anti-inflammatory properties influence insulin (B600854) resistance or other metabolic pathways? | Inflammatory mediators in metabolic tissues |
Development of Advanced Delivery Systems and Formulation Strategies for this compound Derivatives
A significant hurdle for many carboxylic acid-containing compounds, including potentially this compound, is their poor aqueous solubility, which can limit oral bioavailability and therapeutic efficacy. hilarispublisher.comresearchgate.net Future research must therefore focus on innovative formulation and drug delivery strategies. As a weak acid, its solubility is pH-dependent, which presents both challenges and opportunities for formulation design. wuxiapptec.com
Overcoming Solubility Challenges:
Advanced formulation techniques are essential to unlock the full potential of this compound. Strategies could include:
Nanosizing: Reducing particle size to the nanoscale can dramatically increase the surface area-to-volume ratio, thereby enhancing dissolution rates. hilarispublisher.com
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create amorphous solid dispersions, which have higher solubility than the crystalline form. hilarispublisher.compharmoutsourcing.com
Lipid-Based Formulations: For lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be employed, where the drug is dissolved in a mixture of oils and surfactants that spontaneously form a microemulsion in the gastrointestinal tract. pharmoutsourcing.com
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin complexes can create a hydrophilic outer surface, effectively increasing its solubility in water. hilarispublisher.com
The choice of strategy will depend on the specific physicochemical properties of the derivative being developed. researchgate.net
Potential Formulation Strategies:
| Formulation Strategy | Mechanism of Action | Potential Advantages for this compound |
| pH Modification | Utilizing buffers to maintain an optimal pH for solubility, especially given the compound's acidic nature. wuxiapptec.com | Simple approach to enhance dissolution in specific GI regions. |
| Co-solvents | Using water-miscible organic solvents to increase solubility. wuxiapptec.com | Can be effective for preclinical formulations. |
| Nanosuspensions | Increasing surface area by reducing particle size to the nanometer range. hilarispublisher.com | Significantly improves dissolution velocity. |
| Amorphous Solid Dispersions | Preventing crystallization to maintain a higher energy, more soluble state. pharmoutsourcing.com | Can lead to substantial increases in oral bioavailability. |
| Lipid-Based Systems (SEDDS) | Pre-dissolving the compound in a lipidic carrier. pharmoutsourcing.com | Enhances absorption of lipophilic derivatives and can mitigate food effects. |
| Cyclodextrin Complexes | Encapsulating the hydrophobic molecule within a hydrophilic host. hilarispublisher.com | Improves solubility and can enhance stability. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Accelerating Discovery and Design:
AI/ML can revolutionize multiple stages of the discovery pipeline:
Hit Identification and Virtual Screening: ML models can be trained on vast chemical libraries to predict the bioactivity of new molecules against specific targets, allowing for the rapid screening of virtual compounds before synthesis. chapman.edugithub.io
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. elsevier.comalacrita.com
Predictive Modeling: AI can build models to predict structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), guiding medicinal chemists to make more informed decisions on which derivatives to synthesize. nih.govmdpi.com This avoids the costly synthesis of non-viable compounds. nih.gov
Synthesis Planning: AI tools can devise the most efficient synthetic routes for a target molecule, optimizing reaction conditions and predicting yields, thereby reducing development time and resource expenditure. elsevier.comtechnologynetworks.com
For this compound, these tools could be used to explore the vast chemical space around its core structure, predicting which modifications would enhance its activity against known targets like COX-2 or identify new activities against other enzymes.
Addressing Challenges in Synthetic Scale-Up and Process Optimization for this compound
Transitioning a promising compound from laboratory-scale synthesis to industrial-scale production is a major challenge in pharmaceutical manufacturing. glchemtec.cachemicalindustryjournal.co.uk The synthesis of this compound, which can be prepared from a phenolate (B1203915) and a chloroacetate, presents its own set of potential scale-up issues. wikipedia.org
From Batch to Continuous Flow:
Traditional batch manufacturing often suffers from issues with heat transfer, mixing, and safety, especially for reactions that are exothermic or involve hazardous reagents. chemicalindustryjournal.co.ukcontractpharma.com A key future direction is the adoption of continuous flow chemistry . This technology offers numerous advantages:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with hazardous reactions or unstable intermediates. contractpharma.comajinomoto.com
Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and better yields. ajinomoto.comaurigeneservices.com
Facile Scalability: Increasing production volume is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), avoiding the complex re-optimization required for scaling up batch reactors. contractpharma.comaurigeneservices.com
Key Challenges and Solutions in Scale-Up:
| Challenge | Traditional Batch Approach | Continuous Flow Solution |
| Heat Transfer | Difficult to control in large vessels, risk of hotspots and runaway reactions. | High surface-area-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control. contractpharma.com |
| Mixing | Inefficient mixing in large tanks can lead to poor yields and side products. | Rapid and efficient mixing is inherent to the design of flow reactors. contractpharma.com |
| Safety | Handling large quantities of hazardous reagents or intermediates poses significant risk. | Small quantities are handled at any moment, inherently making the process safer. glchemtec.ca |
| Scalability | Requires extensive re-optimization of reaction conditions at each scale increase. | Production is scaled by time or numbering-up, largely bypassing re-optimization. chemicalindustryjournal.co.ukaurigeneservices.com |
Future research should focus on developing a robust and efficient continuous flow synthesis for this compound and its derivatives, which would be crucial for its potential commercial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
